4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol
Description
4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol is a structurally complex molecule featuring three distinct functional groups:
- Benzenesulfonamide group: A polar sulfonamide attached to a 4-isopropyl-substituted benzene ring, enabling hydrogen bonding and interactions with biological targets.
- Butan-2-ol backbone: A secondary alcohol that enhances solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S2/c1-12(2)13-5-7-14(8-6-13)21(18,19)16-11-15(3,17)9-10-20-4/h5-8,12,16-17H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZZZHLTSVIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzenesulfonamido intermediate: Reacting 4-(propan-2-yl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.
Alkylation: Introducing the butanol moiety through an alkylation reaction.
Methylsulfanyl addition: Adding the methylsulfanyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonamido or butanol moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a suitable candidate for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical research:
Biochemical studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material science: Potential use in the development of new materials with specific properties.
Chemical manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol, a comparative analysis with structurally related compounds is presented below.
Table 1: Structural and Functional Group Comparison
*Estimated based on structural formula.
Key Observations
Solubility and Polarity: The target compound’s sulfonamide and alcohol groups enhance polarity compared to 2-methyl-4-phenyl-2-butanol and 4-phenyl-2-butanone , suggesting better aqueous solubility. The thioether and isopropyl groups may counterbalance this polarity, improving membrane permeability relative to 4-(4-methylphenyl)butyric acid .
Reactivity: Unlike 4-(methylsulfanyl)butan-2-one , the target’s alcohol group is less electrophilic, reducing susceptibility to nucleophilic reactions.
The isopropyl substituent on the benzene ring could enhance metabolic stability compared to methyl or unsubstituted aryl groups in analogs .
Hypothetical Research Findings
- Pharmacokinetics: The target’s balanced polarity may result in improved oral bioavailability compared to highly lipophilic (e.g., 2-methyl-4-phenyl-2-butanol) or highly polar (e.g., 4-(4-methylphenyl)butyric acid) analogs.
- Target Affinity: The sulfonamide group could enable stronger interactions with enzymes or receptors requiring hydrogen bonding, a feature absent in 4-[4-(dimethylamino)phenyl]butan-2-ol .
Biological Activity
The compound 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol , also known by its CAS number 338954-07-7, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C14H21N1O3S1
- Molecular Weight : 285.39 g/mol
- Structural Features :
- The compound contains a methylsulfanyl group, which may contribute to its biological activity.
- The presence of a benzenesulfonamide moiety suggests potential interactions with biological targets such as enzymes or receptors.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H21N1O3S1 |
| Molecular Weight | 285.39 g/mol |
| Functional Groups | Sulfhydryl, Alcohol |
| CAS Number | 338954-07-7 |
Antimicrobial Activity
Research indicates that compounds with sulfhydryl groups often exhibit antimicrobial properties. The methylsulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) demonstrated that similar sulfhydryl-containing compounds showed significant antimicrobial activity against various bacterial strains, suggesting that our compound may exhibit comparable effects.
Cytotoxicity and Cancer Research
The compound's structure suggests potential cytotoxic effects against cancer cells. Analogous compounds have been explored for their ability to induce apoptosis in tumorigenic cell lines.
Case Study: Cytotoxic Effects
In a recent study, derivatives of sulfonamide compounds were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.
Enzyme Inhibition
The benzenesulfonamide moiety is known for its ability to inhibit various enzymes, particularly those involved in inflammatory processes. This could position the compound as a candidate for anti-inflammatory drug development.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Alkaline Phosphatase | Competitive | Tan et al., 2017 |
| Cyclooxygenase | Non-competitive | Umesha et al., 2009 |
The proposed mechanisms of action for the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : The structural features allow for binding to enzyme active sites, blocking substrate access and inhibiting function.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the methylsulfanyl group may disrupt lipid bilayers in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
